molecular formula C9H8BrClO B2660743 3-(3-Bromo-5-chlorophenyl)propanal CAS No. 1261609-48-6

3-(3-Bromo-5-chlorophenyl)propanal

Cat. No.: B2660743
CAS No.: 1261609-48-6
M. Wt: 247.52
InChI Key: ZUWAJORKBQVJFN-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)propanal is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propanal, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)propanal typically involves the bromination and chlorination of a phenylpropanal precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-5-chlorophenyl)propanal is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAJORKBQVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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